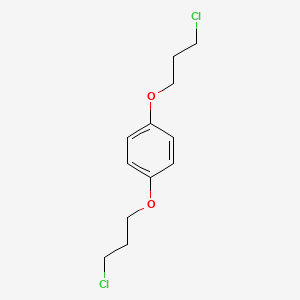

1,4-Bis(3-chloropropoxy)benzene

Description

Properties

Molecular Formula |

C12H16Cl2O2 |

|---|---|

Molecular Weight |

263.16 g/mol |

IUPAC Name |

1,4-bis(3-chloropropoxy)benzene |

InChI |

InChI=1S/C12H16Cl2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10H2 |

InChI Key |

UYUMFCLCGXTSQA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCCCl)OCCCCl |

Canonical SMILES |

C1=CC(=CC=C1OCCCCl)OCCCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis of 1,4-bis(3-chloropropoxy)benzene proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Hydroquinone (p-dihydroxybenzene) acts as the aromatic nucleophile, reacting with 1-bromo-3-chloropropane in the presence of potassium carbonate. The base deprotonates hydroquinone, generating a phenoxide ion that attacks the electrophilic carbon of the alkyl halide. This two-step process occurs at both para positions of the benzene ring, yielding the disubstituted product.

Procedure Details

The optimized protocol involves the following steps:

- Reagent Preparation : Hydroquinone (11.0 g, 0.1 mol) is dissolved in anhydrous acetone (100 mL).

- Alkylation : 1-Bromo-3-chloropropane (31.5 g, 0.2 mol) and potassium carbonate (138 g, 1 mol) are added sequentially.

- Reaction Conditions : The mixture is refluxed for 11 hours, facilitating complete substitution.

- Workup : Filtration removes excess potassium carbonate, followed by concentration of the filtrate.

- Purification : The crude product is washed with sodium hydroxide solution, extracted with ethyl acetate, and recrystallized from chloroform.

Table 1: Synthesis Parameters for this compound

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetone |

| Base | Potassium carbonate |

| Molar Ratio (Hydroquinone : Alkylating Agent) | 1 : 2 |

| Reaction Temperature | Reflux (~56°C) |

| Reaction Time | 11 hours |

| Yield | 76% |

Optimization of Reaction Conditions

Solvent Effects

Acetone is favored for its polar aprotic nature, which stabilizes the phenoxide intermediate without participating in side reactions. Comparative studies in dimethylformamide (DMF) or acetonitrile, as seen in analogous alkylations, show reduced yields due to competitive solvolysis of the alkyl halide.

Base Selection

Potassium carbonate outperforms stronger bases (e.g., sodium hydroxide) by minimizing hydrolysis of 1-bromo-3-chloropropane. Its mild basicity ensures selective deprotonation of hydroquinone while maintaining the integrity of the alkyl halide.

Table 2: Base Efficiency in Alkylation Reactions

| Base | Solvent | Yield (%) | Side Reactions |

|---|---|---|---|

| Potassium carbonate | Acetone | 76 | Minimal |

| Sodium hydroxide | Water | <50 | Hydrolysis |

| Triethylamine | THF | 65 | Elimination |

Temperature and Time

Reflux conditions (56°C) balance reaction rate and side-product formation. Lower temperatures (25–40°C) result in incomplete conversion, while prolonged heating (>12 hours) promotes degradation of the alkyl chain.

Characterization and Analytical Data

The product is validated via spectroscopic methods:

- IR Spectroscopy : Peaks at 3085 cm⁻¹ (C-H aromatic stretch), 2957 cm⁻¹ (C-H alkyl stretch), and 1032 cm⁻¹ (C-O-C ether stretch).

- ¹H NMR (CDCl₃) : δ 2.21 (m, 4H, -CH₂-), 3.75 (t, 4H, Cl-CH₂-), 4.06 (t, 4H, O-CH₂-), 6.84 (d, 4H, aromatic).

Table 3: Spectroscopic Signature of this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| IR (KBr) | 3085, 2957, 1032 cm⁻¹ | Aromatic, alkyl, ether |

| ¹H NMR (400 MHz) | δ 6.84 (d, J=8 Hz) | Para-substituted benzene |

Alternative Synthetic Routes

While SNAr dominates literature methods, Friedel-Crafts alkylation remains theoretically plausible. However, the Lewis acid catalysts required (e.g., AlCl₃) risk chloropropane rearrangement, making this route less viable.

Industrial-Scale Production Considerations

Scale-up challenges include solvent recovery and waste management. Continuous flow reactors could enhance yield by improving heat transfer and reducing reaction time. Recrystallization from chloroform remains the preferred purification method, though solvent substitution (e.g., ethyl acetate/hexane) may reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(3-chloropropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding hydroquinone derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of quinones or other oxidized benzene derivatives.

Reduction: Formation of hydroquinone derivatives.

Scientific Research Applications

1,4-Bis(3-chloropropoxy)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-chloropropoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In oxidation reactions, the benzene ring undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP)

- Molecular Formula : C₁₆H₈Cl₄N₂O₂

- Substituents : Two 3,5-dichloropyridyloxy groups.

- Key Applications: A potent phenobarbital-like inducer of hepatic cytochrome P-450 enzymes, with applications in toxicology and pharmacology.

- Notable Properties: Potency: 650-fold more potent than phenobarbital (ED₅₀ = 1.63 × 10⁻⁷ mol/kg/day) in inducing aminopyrine N-demethylase activity in mice . Longevity: A single dose induces enzyme activity for over 20 weeks due to accumulation in adipose tissue . Structural Insight: The dichloropyridyl groups enhance receptor binding affinity compared to simpler alkoxy chains, enabling sustained biological activity .

1,4-Bis(trichloromethyl)benzene

- Molecular Formula : C₈H₄Cl₆

- Substituents : Two trichloromethyl (–CCl₃) groups.

- Key Applications: Industrial applications (exact use unspecified); notable for its stability and hazardous profile.

- Notable Properties: Hazard Profile: Causes severe skin/eye burns and respiratory irritation (UN Hazard Class 6.1/8) . Physical Properties: Melting point 106–110°C; insoluble in water .

1,3-Bis(4-bromophenyl)-2-propanone

- Molecular Formula : C₁₅H₁₂Br₂O

- Substituents : Two 4-bromophenyl groups attached to a ketone.

- Key Applications : Chemical reagent in organic synthesis (>99% purity) .

- Structural Contrast : Lacks ether linkages, limiting its utility in polymerization or pigment synthesis compared to alkoxybenzenes.

Comparative Data Table

Substituent Effects on Properties

- Chloropropoxy vs. Dichloropyridyloxy : The chloropropoxy groups in this compound facilitate its role as a flexible synthon in polymerization, while TCPOBOP’s dichloropyridyl groups enhance bioactivity through specific receptor interactions .

- Halogen Influence : Trichloromethyl (–CCl₃) substituents in 1,4-bis(trichloromethyl)benzene increase hydrophobicity and toxicity compared to chloropropoxy chains .

- Functional Group Diversity: The ketone in 1,3-bis(4-bromophenyl)-2-propanone limits its utility in ether-based syntheses but enables carbonyl reactivity .

Q & A

Q. What is the recommended synthetic route for 1,4-Bis(3-chloropropoxy)benzene, and how is purity optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution:

- Reactants: p-Dihydroxybenzene (0.1 mol), 1-bromo-3-chloropropane (0.2 mol), and anhydrous K₂CO₃ (1 mol) in dry acetone under reflux for 11 hours .

- Purification: After filtration and concentration, the crude product is washed with NaOH solution, extracted with ethyl acetate, and recrystallized from chloroform (yield: 76%, m.p. 339 K). Recrystallization minimizes impurities and ensures high crystallinity .

- Validation: Purity is confirmed via IR (peaks at 814 cm⁻¹ for C-Cl stretching) and ¹H NMR (δ 4.06 ppm for OCH₂ groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., 814 cm⁻¹ for C-Cl, 1032 cm⁻¹ for ether C-O-C) .

- ¹H NMR: Confirms propoxy chain conformation (δ 2.21 ppm for CH₂, δ 4.06 ppm for OCH₂) and aromatic protons (δ 6.84 ppm) .

- X-ray Crystallography: Resolves bond lengths (C-Cl = 1.79 Å) and intermolecular interactions (C-H···π) stabilizing the crystal lattice .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation (respiratory hazard).

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage: Keep in airtight containers at 2–8°C, away from heat/light to prevent decomposition .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

- Crystallographic Analysis: Single-crystal X-ray diffraction (113 K, λ = 0.71073 Å) reveals a monoclinic P2₁/c space group (a = 4.9813 Å, b = 8.3200 Å, c = 15.273 Å, β = 93.156°) .

- Stabilizing Interactions: C-H···π interactions (C4-H4 to phenyl centroid, distance = 3.42 Å) and van der Waals forces between Cl atoms enhance lattice stability .

- Refinement: SHELXL-97 refines anisotropic displacement parameters (R-factor = 0.031) using riding H-atom models .

Q. What computational approaches predict the electronic properties of halogenated alkoxybenzenes?

Methodological Answer:

- Basis Sets: Use 6-31G** with polarization/diffusion functions for accurate geometry optimization .

- Theoretical Methods: Compare Hartree-Fock (HF), density functional theory (B3LYP), and Møller-Plesset perturbation (MP2) for polarizability (α) and hyperpolarizability (β) calculations .

- Validation: Match computed IR/NMR spectra with experimental data to assess method accuracy .

Q. How can this compound be utilized in macrocyclic synthesis?

Methodological Answer:

- Reagent Role: Acts as a precursor for brominated (Br-P5) or chlorinated (Cl-P5) macrocycles via nucleophilic substitution .

- Experimental Design:

- React with diamine/heterocyclic nucleophiles in DMSO at 60°C.

- Monitor progress via TLC (silica gel, ethyl acetate/hexane).

- Purify macrocycles using size-exclusion chromatography .

- Applications: Macrocycles are tested for biomedical properties (e.g., fluorescence, ion binding) using UV-Vis and fluorescence spectroscopy .

Q. What photochemical stability mechanisms are relevant for alkoxybenzene derivatives?

Methodological Answer:

- Experimental Setup: Expose the compound to UV light (254 nm) in acetonitrile.

- Analysis: Use HPLC and GC-MS to detect degradation products (e.g., chloropropanol, quinones) .

- Mechanistic Insight: Radical intermediates (e.g., sulfonyl radicals from S-O cleavage) may form, leading to Fries rearrangement or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.